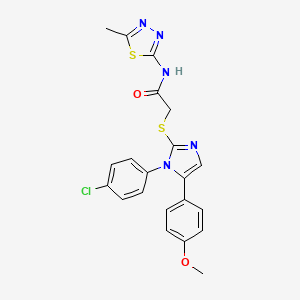![molecular formula C17H8ClF6N3O B2440007 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 251096-67-0](/img/structure/B2440007.png)
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound Its structure features a pyrazole ring linked to a phenyl ring, with additional substituents including chlorines and trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial growth and secondary metabolism .
Mode of Action
It is known that molecules with a -cf3 group can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the inhibition of bacterial phosphopantetheinyl transferase can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
It is known that the inclusion of a -cf3 group in certain molecules can improve drug potency .
Result of Action
Similar compounds have been found to thwart bacterial growth .
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves several key steps:
Formation of the Pyrazole Ring: : This step can include cyclization reactions involving appropriate hydrazines and diketones under controlled conditions.
Substitution Reactions: : Introduction of chloro and trifluoromethyl groups onto the pyridine and phenyl rings respectively through substitution reactions, often using halogenating agents like NCS (N-Chlorosuccinimide) or electrophilic fluorinating reagents.
Industrial Production Methods
Industrial-scale synthesis may follow similar routes but employs more efficient catalytic processes or continuous flow reactors to enhance yield and purity. Detailed protocols would often incorporate cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like KMnO4 or H2O2, leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions may yield amines or other hydrogenated products using reducing agents like NaBH4 or LiAlH4.
Substitution: : Common substitutions involve the exchange of chloro or trifluoromethyl groups, often carried out under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2, CrO3
Reducing Agents: : NaBH4, LiAlH4, H2 (with a catalyst like Pd/C)
Substituting Agents: : Nucleophiles or electrophiles like NaN3, NaOEt
Major Products
From Oxidation: : Corresponding carboxylic acids, ketones
From Reduction: : Amines, alcohols
From Substitution: : Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone can serve as an intermediate in the synthesis of more complex molecules, often used in the study of reaction mechanisms and catalysis.
Biology
In biology, this compound may be explored for its potential interaction with biological targets, such as enzymes or receptors, due to its structural features.
Medicine
Its structure suggests potential medicinal properties, possibly being investigated as a lead compound for drug development targeting specific diseases or conditions.
Industry
Industrially, it can be used as a precursor or component in the manufacture of specialty chemicals, including those with pesticidal or fungicidal activity.
Comparison with Similar Compounds
Unique Features
Trifluoromethyl Groups: : These groups impart high lipophilicity and metabolic stability.
Chloro Substituents: : These enhance the compound’s reactivity and potential binding affinity to biological targets.
Similar Compounds
[4-(2-Chloropyridin-3-yl)pyrazol-1-yl]phenylmethanone: : Similar structure but lacking trifluoromethyl groups.
[4-(Trifluoromethyl)phenyl]-pyrazole: : Shares the trifluoromethyl-phenyl scaffold but differs in additional substituents.
There you have it! A comprehensive look at [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone. Intrigued by anything specific here?
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF6N3O/c18-13-5-12(17(22,23)24)7-25-14(13)10-6-26-27(8-10)15(28)9-2-1-3-11(4-9)16(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBRGDBVKVZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
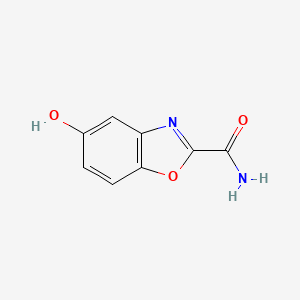
![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
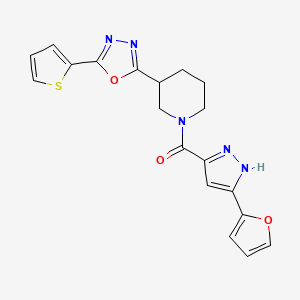
![3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2439937.png)

![3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2439939.png)
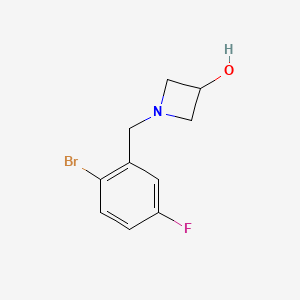
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
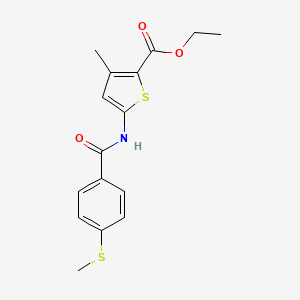
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
